molecular formula C7H8Cl2FNO B1288101 O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride CAS No. 317821-68-4

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride

Cat. No. B1288101
CAS RN: 317821-68-4
M. Wt: 212.05 g/mol
InChI Key: RESSCEGDJBQHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a chemical compound that is structurally related to a class of compounds used in various analytical chemistry applications. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, have been synthesized and utilized for derivatization of volatile carbonyl compounds and keto steroids for analytical purposes .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of a halogenated benzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride to yield the hydroxylamine hydrochloride derivative . This method could potentially be adapted for the synthesis of this compound by starting with the appropriate halogenated precursor.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzyl group attached to a hydroxylamine moiety. The presence of halogen atoms, such as chlorine and fluorine, is significant as they can influence the reactivity and stability of the compound. The exact structure of this compound is not provided, but it would likely resemble the pentafluorobenzyl analogs in terms of having a halogenated aromatic ring .

Chemical Reactions Analysis

Compounds like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride are used to derivatize carbonyl compounds and keto steroids, forming oximes that can be analyzed using gas chromatography coupled with mass spectrometry or electron capture detection . The derivatization process enhances the volatility and detectability of the analytes. The reactivity of this compound would likely be similar, making it a potential candidate for similar analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and the presence of halogen atoms. For instance, the pentafluorobenzyl analogs are known to be sensitive to electron capture detection, which is a desirable property for trace analysis of keto steroids . The stability of the derivatives in common solvents and during analytical procedures is also an important characteristic . The related compound, 4-Chloro-2-fluorobenzylamine Hydrochloride, has been studied as a corrosion inhibitor, indicating that the presence of chlorine and fluorine atoms can contribute to the formation of protective films on metal surfaces . These properties suggest that this compound would also have distinct physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Facile Synthesis and Antioxidant Evaluation

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride plays a crucial role in the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, which have significant biological and medicinal properties. The compound serves as a reagent in multi-component reactions, demonstrating the versatility and importance of this compound in facilitating environmentally friendly procedures for the preparation of heterocycles (Laroum et al., 2019).

Environmental Science and Toxicology

Although not directly related to this compound, studies on hydroxylamine and its derivatives highlight the compound's significance in environmental and biological processes. For example, hydroxylamine plays a critical role in the nitrogen cycle, suggesting potential environmental applications of its derivatives (Soler-Jofra et al., 2020). Additionally, the environmental persistence and transformation of hydroxylamine derivatives could have implications for water treatment processes and aquatic toxicity, indicating the need for further research on the environmental behavior of specific compounds like this compound (Wahman et al., 2014).

Potential Biological Activities

The biological activity of hydroxylamine and its derivatives, including potential mutagenic and carcinostatic properties, highlights the complex biological interactions of these compounds. Studies have shown that hydroxylamine can inactivate or inhibit various cellular enzymes and viruses, suggesting that derivatives like this compound may also possess unique biological activities that could be harnessed for therapeutic purposes (Gross, 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSCEGDJBQHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594707
Record name O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317821-68-4
Record name O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.